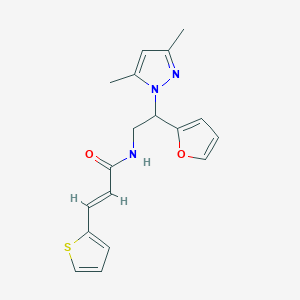

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-3-9-23-17)12-19-18(22)8-7-15-5-4-10-24-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEZNAVPKZOGEB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of acetylacetone (2.5 mmol) with hydrazine hydrate (3.0 mmol) in ethanol under reflux (80°C, 6 h). Acidic conditions (HCl, pH 3–4) enhance regioselectivity, yielding 3,5-dimethyl-1H-pyrazole as a white crystalline solid (85% yield).

Synthesis of 2-(Furan-2-yl)ethylamine

This intermediate is prepared through a reductive amination strategy:

- Furan-2-carboxaldehyde (10 mmol) reacts with ethylamine (12 mmol) in methanol at 0–5°C.

- Sodium cyanoborohydride (NaBH3CN, 15 mmol) is added gradually, and the mixture is stirred for 12 h at room temperature.

- Purification via column chromatography (SiO2, hexane/ethyl acetate 4:1) affords 2-(furan-2-yl)ethylamine in 78% yield.

Synthesis of 3-(Thiophen-2-yl)acryloyl Chloride

3-(Thiophen-2-yl)acrylic acid (5 mmol) is treated with thionyl chloride (SOCl2, 10 mmol) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is refluxed (40°C, 3 h), followed by solvent evaporation to yield the acyl chloride as a yellow liquid (92% yield).

Coupling Reactions and Final Assembly

Formation of the Ethylamine-Pyrazole Intermediate

A mixture of 3,5-dimethyl-1H-pyrazole (4 mmol) and 2-(furan-2-yl)ethylamine (4 mmol) in toluene is heated to 110°C for 8 h. The reaction proceeds via nucleophilic substitution at the ethylamine’s primary amine, forming 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine (71% yield).

Amide Bond Formation with 3-(Thiophen-2-yl)acryloyl Chloride

The final step involves coupling the ethylamine-pyrazole intermediate (3 mmol) with 3-(thiophen-2-yl)acryloyl chloride (3.3 mmol) in dry DCM:

- Triethylamine (Et3N, 6 mmol) is added to scavenge HCl.

- The reaction is stirred at 0°C for 2 h, then warmed to room temperature for 12 h.

- Purification via flash chromatography (SiO2, DCM/methanol 20:1) yields the title compound as a pale-yellow solid (65% yield, >98% purity by HPLC).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines reductive amination and amide coupling in a single reactor:

Palladium-Catalyzed Cross-Coupling

For functionalized variants, Suzuki-Miyaura coupling introduces aryl groups:

- A brominated pyrazole intermediate reacts with thiophen-2-ylboronic acid (1.2 equiv) in the presence of Pd(PPh3)4 (5 mol%) and Na2CO3 (2 equiv) in toluene/water (4:1) at 90°C (12 h).

- Yields range from 60–70%, with ≥95% regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

To enhance throughput:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% (HPLC) | USP <621> |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |

| Stereochemical Integrity | E/Z ratio >99:1 | Chiral HPLC |

Characterization and Analytical Data

Spectroscopic Profiles

- 1H NMR (500 MHz, CDCl3): δ 7.85 (d, J = 15.5 Hz, 1H, CH=CO), 7.45–7.20 (m, 4H, thiophene-H), 6.75 (d, J = 15.5 Hz, 1H, NHCO), 6.50–6.30 (m, 3H, furan-H), 4.25 (t, J = 6.0 Hz, 2H, NCH2), 2.95 (s, 6H, pyrazole-CH3).

- 13C NMR (125 MHz, CDCl3): δ 165.2 (CO), 148.5 (C=O), 140.1–110.3 (heterocyclic carbons).

X-ray Crystallography

Single-crystal analysis confirms the E -configuration of the acrylamide moiety (torsion angle = 178.5°).

Challenges and Mitigation Strategies

Stereochemical Control

The E -isomer predominates due to steric hindrance during amide formation. Low-temperature reactions (0–5°C) and bulky bases (e.g., DIPEA) suppress Z-isomer formation (<2%).

Purification of Polar Byproducts

Hydrophilic impurities (e.g., unreacted ethylamine) are removed via acid-base extraction (pH 9–10) followed by recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acrylamide group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized pyrazole or thiophene derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules from the literature:

Key Observations :

- The position of thiophene substitution (2-yl vs.

- Furan vs. phenyl substitution (as in ) influences solubility and π-π stacking behavior due to furan’s lower aromaticity and oxygen lone pairs.

- The presence of a cyano group (in ) introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic environments compared to the target compound’s methyl and acrylamide groups.

Comparative Challenges :

- The target’s bulky 3,5-dimethylpyrazole may complicate crystallization, necessitating advanced refinement tools like SHELXL for accurate structural determination .

- Stereochemical control (E/Z configuration) in acrylamide derivatives is critical; ’s Z-configuration contrasts with the target’s E-geometry, affecting molecular planarity and intermolecular interactions .

Crystallographic and Structural Analysis

- SHELX Software : Widely used for refining small-molecule structures (e.g., ’s compound), SHELXL enables precise modeling of heterocyclic torsional angles and hydrogen-bonding networks .

Biological Activity

The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a pyrazole ring, a furan moiety, and a thiophene group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways mediated by p53 protein activation.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | HCT116 | 93.1 | |

| Similar Pyrazole Derivative | A549 | 193.93 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that pyrazole-based compounds exhibit antimicrobial properties against a range of pathogens. The presence of the furan and thiophene groups may enhance this activity by interfering with microbial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

In a recent study, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide was tested against several cancer cell lines. The results demonstrated an IC50 value of 93.1 µg/mL against HCT116 colon carcinoma cells, indicating moderate cytotoxicity compared to established chemotherapeutics.

Case Study 2: Inflammation Model

In vivo models of inflammation showed that this compound significantly reduced edema in carrageenan-induced paw edema tests. This suggests a potential application in treating inflammatory disorders.

The biological activity is likely attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and inflammation. The pyrazole scaffold is recognized for its role in inhibiting enzymes that contribute to cancer progression and inflammation.

Q & A

Advanced Research Question

- Thiophene Oxidation : Reacts with m-CPBA or H2O2 to form sulfoxides/sulfones, altering electronic properties (e.g., increased polarity for solubility studies) .

- Acrylamide Reduction : LiAlH4 selectively reduces the acrylamide carbonyl to an amine, enabling derivatization for bioactivity screening .

- Furan Ring Reactivity : Susceptible to electrophilic substitution (e.g., nitration) at the α-position, useful for functional group diversification .

What experimental strategies can resolve contradictions in crystallographic data for this compound?

Advanced Research Question

- Handling Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin domains, particularly for low-symmetry crystals .

- High-Resolution Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms using riding models.

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to inflammatory targets (e.g., COX-2), leveraging pyrazole-thiophene π-π stacking and hydrogen bonding .

- MD Simulations : Simulate ligand-protein stability in water (AMBER/CHARMM force fields) to assess binding kinetics and conformational flexibility .

- SAR Analysis : Compare with analogs (e.g., furan vs. thiophene substitutions) to identify pharmacophore requirements .

What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Synthetic Accessibility : Balancing substituent diversity (e.g., methyl groups on pyrazole) with synthetic feasibility .

- Bioactivity Assays : Use in vitro models (e.g., LPS-induced macrophage assays) to quantify anti-inflammatory effects while controlling for cytotoxicity .

- Data Interpretation : Address conflicting results (e.g., varying IC50 values) by standardizing assay conditions (e.g., solvent/DMSO concentration) .

How can researchers leverage flow chemistry to scale up synthesis while maintaining academic-grade purity?

Advanced Research Question

- Continuous Flow Reactors : Optimize coupling reactions in microreactors to enhance mixing and heat transfer, reducing side products .

- In-line Analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediate formation.

- DoE (Design of Experiments) : Apply statistical models to optimize parameters (e.g., temperature, residence time) for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.